molecular formula C21H20ClN3O2 B2692646 N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea CAS No. 338755-32-1

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea

Cat. No. B2692646
CAS RN: 338755-32-1
M. Wt: 381.86
InChI Key: MDBWOWOHPPDZJM-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea, commonly known as N-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl-N'-(2,6-dimethylphenyl)urea or CBP-2, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyridinyl urea family, which are compounds that contain both the pyridine and urea functional groups. CBP-2 is of particular interest due to its ability to interact with a variety of biomolecules, including proteins, enzymes, and nucleic acids, making it a useful tool in many scientific studies.

Scientific Research Applications

Oxo-anion Binding

One study explores the anion coordination chemistry of protonated urea-based ligands, revealing their ability to form complexes with inorganic oxo-acids like perchloric, nitric, or sulfuric acid. This property suggests potential applications in selective anion binding and separation processes (Wu et al., 2007).

Unfolding and Complexation

Another research discusses the synthesis and conformational studies of heterocyclic ureas, detailing their ability to unfold and form multiply hydrogen-bonded complexes. This characteristic could be useful in designing self-assembling materials and understanding molecular interactions (Corbin et al., 2001).

Anticancer Agents

A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents demonstrates significant antiproliferative effects on cancer cell lines. This suggests potential therapeutic applications of such compounds in cancer treatment (Feng et al., 2020).

Molecular Electronics

Research into the electron transfer across hydrogen bonds in urea derivatives attached to vinyl ruthenium and osmium complexes provides insights into their electronic properties. Such studies are relevant for the development of molecular electronics and sensors (Pichlmaier et al., 2009).

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-5-3-6-15(2)19(14)24-21(27)23-18-7-4-12-25(20(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBWOWOHPPDZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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